molecular formula C15H27NO3 B6899846 N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide

Cat. No.: B6899846
M. Wt: 269.38 g/mol
InChI Key: PBSNIVNUGBCZOR-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,4-dioxaspiro[4.6]undecane moiety is linked to a 2,2-dimethylpropanamide group. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)13(17)16-10-12-11-18-15(19-12)8-6-4-5-7-9-15/h12H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNIVNUGBCZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1COC2(O1)CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide typically involves the following steps:

  • Formation of the Spirocyclic Intermediate: : The initial step involves the synthesis of the 1,4-dioxaspiro[4.6]undecane core. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.

  • Attachment of the Amide Group: : The spirocyclic intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This step forms the amide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted spirocyclic derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

  • Biology: : Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure can enhance binding affinity and specificity, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.6]undecan-8-one: Another spirocyclic compound with a similar core structure but different functional groups.

    {1,4-dioxaspiro[4.6]undecan-2-yl}methanamine: Features a spirocyclic structure with an amine group instead of an amide.

Uniqueness

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)-2,2-dimethylpropanamide is unique due to its specific combination of a spirocyclic core and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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